molecular formula C15H17N3O2S2 B5461280 4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylsulfonyl]-5-methyl-2,1,3-benzothiadiazole

4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylsulfonyl]-5-methyl-2,1,3-benzothiadiazole

Cat. No.: B5461280
M. Wt: 335.4 g/mol
InChI Key: WQTKPHGMSUBERN-TXEJJXNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylsulfonyl]-5-methyl-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C15H17N3O2S2 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.07621914 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system, often in a biological context. Without specific research, it’s difficult to determine the mechanism of action for this compound .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. Generally, all chemicals should be handled with appropriate safety precautions, including the use of personal protective equipment .

Properties

IUPAC Name

4-[[(3aR,7aS)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]sulfonyl]-5-methyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c1-10-6-7-13-14(17-21-16-13)15(10)22(19,20)18-8-11-4-2-3-5-12(11)9-18/h2-3,6-7,11-12H,4-5,8-9H2,1H3/t11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTKPHGMSUBERN-TXEJJXNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CC4CC=CCC4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3C[C@H]4CC=CC[C@H]4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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